1-Methyl-2-isonicotinoylhydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-8-10-7(11)6-2-4-9-5-3-6/h2-5,8H,1H3,(H,10,11) |
InChI Key |
YUHWRKDHBKNAGH-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Isonicotinoylhydrazine and Its Derivatives
General Synthetic Pathways for Hydrazides and Hydrazones
Hydrazides are typically synthesized through the condensation reaction of a carboxylic acid or its derivative (such as an ester or acid chloride) with hydrazine (B178648) or a substituted hydrazine. Specifically, isonicotinoylhydrazide (isoniazid) is prepared by the condensation of isonicotinic acid with hydrazine. nih.gov This foundational molecule serves as a versatile starting material for a wide array of derivatives.
Hydrazones are subsequently formed through the condensation reaction of hydrazides with aldehydes or ketones. libretexts.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N-N bond of the hydrazone. libretexts.org
Specific Approaches to N-Methylation of Isonicotinoylhydrazine Scaffolds
The introduction of a methyl group onto the nitrogen atom of the isonicotinoylhydrazine scaffold can significantly alter the compound's physicochemical properties and biological activity. While direct N-methylation of isonicotinoylhydrazine can be challenging due to the presence of multiple reactive nitrogen atoms, various strategies have been developed. These often involve the use of methylating agents such as iodomethane (B122720) or dimethyl sulfate (B86663) under controlled conditions.
In the broader context of N-methylated peptide synthesis, reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in conjunction with N-methylmorpholine in dimethylformamide (DMF) have been utilized for coupling N-methylated amino acid residues. nih.gov Another method involves the use of sodium hydride and iodomethane in tetrahydrofuran (B95107) (THF) for permethylation. nih.gov While not directly applied to isonicotinoylhydrazine in the provided context, these methods highlight potential synthetic routes for N-methylation.
Research into the synthesis of other N-methylated heterocyclic compounds, such as 1-methyl-2-(2-hydroxyethyl)pyrrolidine, has employed reducing agents like metal borohydrides to achieve the desired methylation and subsequent reduction of other functional groups. google.com
Derivatization Strategies of the Hydrazine Moiety
The hydrazine moiety of isonicotinoylhydrazine is a key site for chemical modification, allowing for the generation of a diverse library of derivatives with varied biological profiles.
Condensation Reactions with Aldehydes and Ketones to Form Hydrazones
A prevalent strategy for modifying isonicotinoylhydrazine is its condensation with a wide range of aldehydes and ketones to form isonicotinoylhydrazones. nih.govnih.gov This reaction is typically carried out by refluxing equimolar amounts of isonicotinoylhydrazine and the respective carbonyl compound in a suitable solvent, often an alcohol like ethanol. The resulting hydrazones often exhibit enhanced biological activity compared to the parent molecule.
| Reactant 1 | Reactant 2 | Product Type |
| Isonicotinoylhydrazine | Aldehyde | Isonicotinoylhydrazone |
| Isonicotinoylhydrazine | Ketone | Isonicotinoylhydrazone |
Formation of Carboxamide and Carbodithioate Analogues
The hydrazine group can be acylated to form carboxamide derivatives. One common approach involves the reaction of isonicotinoylhydrazine (INH) with isocyanates to yield N-substituted 2-isonicotinoylhydrazinecarboxamides. nih.gov This reaction proceeds via the addition of the INH to the isocyanate. nih.gov In cases where the required isocyanates are not commercially available, they can be generated in situ from the corresponding anilines using triphosgene. nih.gov
Another modification involves the formation of carbodithioate analogs. While the direct synthesis of carbodithioate derivatives of 1-methyl-2-isonicotinoylhydrazine is not detailed in the provided search results, the derivatization of isothiocyanates to form thiourea (B124793) and dithiocarbamate (B8719985) adducts is a related area of study. nih.gov This suggests the potential for reacting isonicotinoylhydrazine or its methylated counterpart with carbon disulfide and a suitable amine to form dithiocarbamate derivatives.
Cyclization Reactions to Form Heterocyclic Derivatives
The versatile reactivity of the isonicotinoylhydrazide scaffold allows for its use in the synthesis of various heterocyclic systems. For instance, N-substituted 2-isonicotinoylhydrazinecarboxamides can serve as precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov The cyclization can be achieved by treating the hydrazinecarboxamides with a mixture of triphenylphosphine (B44618) and 1,2-dibromo-1,1,2,2-tetrachloroethane in the presence of triethylamine. nih.gov
Reaction Optimization and Yield Enhancement Studies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized compounds. For instance, in the synthesis of 1-methyl-1-hydroxycyclopentane, a related area of organic synthesis, factors such as catalyst type, reaction temperature, pressure, and residence time were systematically varied to improve the yield. google.com While specific optimization studies for this compound were not found, the principles of optimizing parameters like solvent, temperature, catalyst, and reaction time are universally applicable to enhance the efficiency of the synthetic routes described above. For example, in the synthesis of N-methyl-2-pyrrolidone, reaction conditions such as temperature and pressure were controlled to achieve high conversion and yield. chemicalbook.com
| Parameter | Typical Range/Condition |
| Temperature | 0°C to reflux |
| Solvent | Dichloromethane, Acetonitrile, Alcohols |
| Catalyst | Triethylamine, Strong Acids |
| Reaction Time | Monitored by TLC |
Molecular and Electronic Structure Elucidation of 1 Methyl 2 Isonicotinoylhydrazine and Derivatives
Advanced Spectroscopic Characterization Methodologies
The molecular structure of 1-Methyl-2-isonicotinoylhydrazine is definitively established through a combination of spectroscopic methods. Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide a comprehensive picture of its functional groups and electronic environment.
Infrared (IR) Spectroscopy: FTIR analysis is crucial for identifying the characteristic functional groups. For the isonicotinoylhydrazide framework, key vibrational bands are expected. The IR spectrum of the parent compound, Isoniazid (B1672263), shows principal peaks at approximately 1653 cm⁻¹ (C=O stretch, Amide I band), 3300-3200 cm⁻¹ (N-H stretching), and around 1550 cm⁻¹ (pyridine ring vibrations). researchgate.net For this compound, similar absorptions are anticipated, with specific interest in the N-H stretch and the C=O band, which can shift based on hydrogen bonding and conformation. In derivatives where the hydrazide forms a hydrazone, a characteristic C=N imine linkage band appears between 1577 and 1615 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent like DMSO-d₆ provides detailed information about the atomic connectivity.
¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, typically in the aromatic region of δ 7.8-8.8 ppm. A key signal would be the singlet corresponding to the N-methyl (N-CH₃) protons, anticipated in the δ 3.0-3.5 ppm range. The amide proton (C(O)-NH) would likely appear as a downfield singlet (δ 10-12 ppm), with its chemical shift being sensitive to solvent and concentration. rasayanjournal.co.in
¹³C NMR: The carbon spectrum would feature a signal for the carbonyl (C=O) carbon around δ 162-165 ppm. rasayanjournal.co.in Carbons of the pyridine ring would resonate in the δ 120-151 ppm range. The N-methyl carbon signal would provide a clear marker for the substitution, expected to appear further upfield.
UV-Visible Spectroscopy: The electronic transitions of the molecule can be observed using UV-Vis spectroscopy. Isoniazid typically exhibits a maximum absorption (λ_max) in water at around 266 nm, which is characteristic of the pyridine chromophore. nih.gov The electronic properties, and thus the absorption spectrum, are influenced by the substitution on the hydrazide moiety.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Notes |
| FTIR | ν(N-H) stretch | 3300 - 3200 | Broad, indicates hydrogen bonding. |
| ν(C=O) Amide I | ~1660 | Strong absorption, position sensitive to conformation. rasayanjournal.co.in | |
| Pyridine Ring | ~1550 | Characteristic ring breathing modes. | |
| ¹H NMR (DMSO-d₆) | Pyridine-H (2,6) | δ 8.7 - 8.8 | Doublet. rasayanjournal.co.in |
| Pyridine-H (3,5) | δ 7.7 - 7.9 | Doublet. rasayanjournal.co.in | |
| -NH- | δ 10.0 - 12.0 | Singlet, exchangeable with D₂O. | |
| N-CH₃ | δ 3.0 - 3.5 | Singlet. | |
| ¹³C NMR (DMSO-d₆) | C=O | δ 162 - 165 | Carbonyl carbon. rasayanjournal.co.in |
| Pyridine-C | δ 121 - 151 | Aromatic carbons. | |
| N-CH₃ | δ 30 - 40 | Methyl carbon. | |
| UV-Vis (H₂O) | λ_max | ~266 nm | π → π* transition of the pyridine ring. nih.gov |
Conformational Analysis and Tautomerism Studies
The molecular flexibility of this compound gives rise to different spatial arrangements (conformations) and potential structural isomers (tautomers).
Tautomerism: Hydrazides can exhibit amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, resulting in a C=N double bond and a hydroxyl group (the imidol form). While the amide form generally predominates, the existence of the imidol tautomer can be significant in certain chemical environments and is crucial for the formation of some derivatives and metal complexes. This equilibrium is a fundamental aspect of hydrazide chemistry. masterorganicchemistry.com
Conformational Analysis: Isonicotinoyl hydrazones are known to exist as a mixture of conformers in solution due to restricted rotation around the amide C(O)-N bond. nih.gov This results in cis and trans arrangements of the pyridine ring and the hydrazide moiety relative to this bond. The presence of these distinct conformers can often be detected by NMR spectroscopy, where separate sets of signals may be observed for each form. The relative populations of these conformers are influenced by steric hindrance and intramolecular hydrogen bonding. Computational studies, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the geometries and relative energies of these conformers, as has been demonstrated for various Isoniazid derivatives. nih.govresearchgate.net For this compound, the two main conformers would be defined by the orientation around the C(pyridine)-C(O) bond and the C(O)-N(H) bond.
Crystallographic Investigations for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not found in open crystallographic databases, an analysis of its parent compound, Isoniazid, offers a robust model for its core structure.
The crystal structure of Isoniazid reveals that the isonicotinoyl group is essentially planar. researchgate.net The solid-state packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the hydrazide group acts as both a hydrogen bond donor (via the two N-H groups) and acceptor (via the carbonyl oxygen and the terminal nitrogen). This allows for the formation of strong N-H···N and N-H···O hydrogen bonds, which link the molecules into stable, repeating motifs like chains or dimers. researchgate.netnih.gov
In this compound, the replacement of a hydrogen atom on the terminal nitrogen with a methyl group has a profound impact on the potential hydrogen bonding network. This substitution removes one of the N-H hydrogen bond donors. Consequently, the characteristic dimer formation seen in Isoniazid, which relies on reciprocal N-H···N bonds, would be inhibited. The solid-state packing would instead be dictated by hydrogen bonds involving the remaining amide N-H group and potential C-H···O or C-H···N weak interactions, likely leading to a significantly different crystal packing arrangement compared to the parent compound. The torsional angle between the pyridine ring and the amide group is another key conformational parameter that defines the solid-state structure and is influenced by these packing forces. nih.gov
Table 2: Representative Bond Lengths and Angles from the Crystal Structure of Isoniazid (Parent Compound)
| Parameter | Atoms | Value | Notes |
| Bond Length | C=O | ~1.23 Å | Typical double bond character. |
| C(O)-NH | ~1.34 Å | Amide bond with partial double bond character. | |
| N-N | ~1.42 Å | Single bond. | |
| C(pyridine)-C(O) | ~1.51 Å | Single bond. | |
| Bond Angle | O=C-N | ~122° | Reflects sp² hybridization of the carbonyl carbon. |
| C-N-N | ~119° | Angle within the hydrazide group. | |
| C(pyridine)-C(O)-N | ~117° | Defines the orientation of the hydrazide group. | |
| Data derived from published crystallographic information for Isoniazid and serve as a reference for the core structure. researchgate.net |
Computational Chemistry Approaches for 1 Methyl 2 Isonicotinoylhydrazine Research
Quantum Chemical Calculations (DFT, HOMO-LUMO) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Methyl-2-isonicotinoylhydrazine. DFT methods are used to calculate the molecule's ground-state geometry, vibrational frequencies, and the energies of its frontier molecular orbitals. semanticscholar.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For hydrazone derivatives, which share structural similarities with this compound, DFT calculations have been used to determine various reactivity descriptors. These include chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), all derived from HOMO and LUMO energies. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and its potential to interact with biological targets.
Table 1: Key Electronic Properties Investigated by Quantum Chemical Calculations
| Property | Description | Significance |
| Optimized Molecular Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | Provides the foundation for all other computational analyses. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity. irjweb.com |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Molecules with lower chemical hardness are generally more reactive. mdpi.com |
| Electronegativity (χ) | The power of an atom or group to attract electrons. | Influences the polarity of bonds and molecular interactions. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the compound. |
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. nih.gov This method is crucial in drug discovery for identifying potential binding modes and estimating the binding affinity between a ligand, like this compound, and its receptor.
The process involves placing the ligand in the active site of the target protein and using a scoring function to evaluate the different binding poses. Lower binding energy scores typically indicate a more stable and favorable interaction. For instance, in studies of isoniazid (B1672263), a related antitubercular drug, molecular docking has been used to investigate its interaction with the active site of enzymes like arylamine N-acetyltransferase 2 (NAT2). jmchemsci.com Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jmchemsci.com
For compounds with antituberculosis properties, molecular docking has been employed to screen libraries of small molecules against targets such as the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.gov The binding affinities obtained from these simulations help in prioritizing compounds for further experimental testing. nih.gov The insights gained from the interactions of similar isonicotinoyl-containing compounds can be extrapolated to predict the potential targets and binding interactions of this compound.
Table 2: Information Derived from Molecular Docking Studies
| Information | Description | Relevance |
| Binding Affinity | The strength of the interaction between the ligand and the target protein, often expressed in kcal/mol. | A lower binding energy suggests a stronger, more favorable interaction. nih.gov |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site of the protein. | Reveals how the ligand fits into the binding pocket. |
| Key Amino Acid Interactions | Identification of specific amino acid residues in the target protein that interact with the ligand. | Highlights the crucial residues for binding and potential for drug design. |
| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and the protein. | These are critical for the specificity and stability of the binding. |
| Hydrophobic Interactions | Non-polar interactions between the ligand and the protein. | Contribute significantly to the overall binding affinity. |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov This technique is used to study the conformational stability of this compound and to observe the dynamics of its interaction with a biological target.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov This allows for the analysis of various dynamic properties, such as the flexibility of different parts of the molecule and the stability of the ligand-protein complex.
In the context of drug-target interactions, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov By simulating the complex in a solvated environment, researchers can observe whether the ligand remains stably bound to the active site or if it undergoes significant conformational changes or even dissociates. nih.gov Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov These simulations can reveal the importance of specific interactions and the role of conformational selection in the binding process. deepdyve.com
Table 3: Insights from Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of a superimposed molecule and a reference structure. | Indicates the stability of the molecule or complex over the simulation time. A stable RMSD suggests a stable conformation. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Identifies flexible and rigid regions of the molecule or protein. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the structure. | Changes in Rg can indicate conformational changes or unfolding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Assesses the stability of key interactions between the ligand and target. |
| Conformational Clustering | Groups similar conformations from the simulation trajectory. | Identifies the most populated and energetically favorable conformations. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound like this compound, QSAR models can be developed to predict its activity based on its molecular descriptors.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves several steps:
Data Set Collection: A set of molecules with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com
QSAR studies on isonicotinic acid hydrazide derivatives have been performed to predict their antitubercular activity. researchgate.net These models can identify the key structural features that are important for activity and can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs.
Table 4: Components of a QSAR Study
| Component | Description | Purpose |
| Training Set | A set of compounds with known activities used to build the QSAR model. | To establish the relationship between structure and activity. |
| Test Set | An independent set of compounds used to evaluate the predictive power of the model. | To assess the model's ability to predict the activity of new compounds. |
| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. | To quantify the structural features of the compounds. |
| Statistical Model | The mathematical equation that relates the descriptors to the biological activity. | To provide a predictive tool for new compounds. |
| Validation Metrics (r², q²) | Statistical parameters used to assess the goodness-of-fit and predictive ability of the model. | To ensure the reliability and robustness of the QSAR model. nih.gov |
In Silico Prediction of Pharmacokinetic Properties
In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, which determine how a drug is absorbed and distributed in the body. nih.gov These predictions help in identifying candidates with favorable profiles and flagging those that are likely to fail later in development. nih.gov
For this compound, various computational models can be used to predict key pharmacokinetic parameters. These models are typically based on the analysis of large datasets of compounds with experimentally determined properties. Some of the commonly predicted properties include:
Water Solubility (logS): This property affects the absorption and formulation of a drug.
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross the BBB and enter the central nervous system. frontiersin.org This is particularly relevant for drugs targeting the brain.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability. Predictions can indicate if a compound is likely to be a substrate or inhibitor of this transporter. frontiersin.org
Cytochrome P450 (CYP) Inhibition: Predicts the potential of a compound to inhibit major CYP enzymes, which are responsible for the metabolism of many drugs. mdpi.com
These in silico predictions provide a valuable initial assessment of a compound's drug-likeness and can guide its optimization to improve its pharmacokinetic profile. nih.govresearchgate.net
Table 5: Commonly Predicted In Silico Pharmacokinetic Properties
| Property | Description | Significance in Drug Development |
| Water Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Influences absorption and formulation possibilities. |
| Human Intestinal Absorption | The percentage of the compound absorbed from the human intestine. | A key factor for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | The ability of the compound to cross the blood-brain barrier. | Crucial for drugs targeting the central nervous system. |
| P-glycoprotein Substrate | Whether the compound is transported by the P-glycoprotein efflux pump. | Can limit the effective concentration of the drug in certain tissues. |
| CYP450 Inhibition | The potential of the compound to inhibit cytochrome P450 enzymes. | Can lead to drug-drug interactions. |
Mechanistic Insights into Biological Interactions of Isonicotinoylhydrazine Derivatives
Molecular Target Identification and Validation
Isonicotinoylhydrazine derivatives, such as the parent compound isoniazid (B1672263), are prodrugs, meaning they require activation within the target organism to exert their effect. wikipedia.orgfrontiersin.org The activation and subsequent inhibition of specific cellular targets are critical to their mechanism of action. The primary target is the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. droracle.ainih.gov
The principal molecular target for activated isonicotinoylhydrazine derivatives is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. droracle.airesearchgate.net Once the isonicotinoylhydrazine is activated within the mycobacterium, it forms an isonicotinic acyl radical. wikipedia.orgfrontiersin.org This radical spontaneously couples with the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a potent isonicotinoyl-NAD adduct. wikipedia.org
This adduct possesses a high affinity for the InhA enzyme, binding tightly to its active site. wikipedia.org This binding action effectively blocks the natural substrate, the enoyl-AcpM, from accessing the enzyme. wikipedia.org By competitively inhibiting InhA, the compound halts the fatty acid elongation cycle (FAS-II), which is essential for constructing the long-chain fatty acids required for the cell envelope. wikipedia.orgresearchgate.net
| Activating Moiety | Formed Adduct | Target Enzyme | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Isonicotinic acyl radical | Isonicotinoyl-NAD | Enoyl-Acyl Carrier Protein Reductase (InhA) | Blocks the natural enoyl-AcpM substrate from binding to the enzyme's active site. | wikipedia.org |
The conversion of the isonicotinoylhydrazine prodrug into its biologically active form is a critical prerequisite for its function. This activation is catalyzed by the mycobacterial enzyme catalase-peroxidase, commonly known as KatG. wikipedia.orgfrontiersin.orgdroracle.ai The KatG enzyme facilitates the peroxidative activation of the compound, generating a series of reactive radicals, including the isonicotinoyl radical which is essential for its antimycobacterial activity. wikipedia.orgfrontiersin.org The dependence on KatG for activation is a cornerstone of the compound's mechanism, and mutations in the katG gene are a primary cause of resistance. ekb.eg
The ultimate consequence of InhA inhibition is the disruption of mycolic acid biosynthesis. droracle.ainih.gov Mycolic acids are unique, long-chain α-alkyl, β-hydroxy fatty acids that form the main constituent of the mycobacterial cell wall, providing a crucial protective barrier. drugbank.comfrontiersin.org The inhibition of the FAS-II pathway by the activated isonicotinoylhydrazine-NAD adduct prevents the elongation of fatty acid precursors, which are necessary for mycolic acid production. wikipedia.orgnih.gov This leads to a rapid cessation of mycolic acid synthesis. nih.gov The loss of these essential lipids compromises the structural integrity of the cell wall, leading to increased permeability and eventual cell death. droracle.ainih.gov The inhibition of mycolic acid synthesis is considered the primary mechanism of action for isonicotinoylhydrazine compounds. nih.gov
Intracellular Activation and Metabolism of the Chemical Compound
Upon entering the mycobacterial cell via passive diffusion, the isonicotinoylhydrazine prodrug undergoes a series of metabolic transformations. frontiersin.org The central event is the activation by the KatG enzyme, which converts the stable prodrug into highly reactive species. frontiersin.orgekb.eg
In the host, the compound is also metabolized, primarily in the liver, through processes like acetylation via N-acetyltransferase, which leads to the formation of metabolites such as acetylisoniazid. nih.gov Further biotransformation can yield isonicotinic acid and hydrazine (B178648). nih.govnih.gov Some of these metabolites, like pyridoxal (B1214274) isonicotinoyl hydrazone (formed from the reaction of isoniazid with vitamin B6) and hydrazine, have been shown to modulate other cellular pathways, such as heme biosynthesis. nih.gov
| Location | Process | Key Enzyme/Reactant | Resulting Product(s) | Reference |
|---|---|---|---|---|
| Mycobacterium | Prodrug Activation | Catalase-Peroxidase (KatG) | Isonicotinic acyl radical | wikipedia.orgfrontiersin.org |
| Host (Liver) | Metabolism | N-acetyltransferase | Acetylisoniazid, Isonicotinic acid, Hydrazine | nih.gov |
| Host | Conjugation | Vitamin B6 (Pyridoxal) | Pyridoxal isonicotinoyl hydrazone (PIH) | nih.gov |
Post-Translational Modifications Induced by Isonicotinoylhydrazine Metabolites
Recent research has uncovered that metabolites of isonicotinoylhydrazine can induce novel post-translational modifications (PTMs) on host proteins, particularly histones. nih.gov One such identified modification is lysine (B10760008) isonicotinylation (Kinic), a form of acylation where an isonicotinyl group is covalently attached to a lysine residue. nih.gov
This process is stimulated by the presence of the parent compound and its metabolites, which promote the biosynthesis of isonicotinyl-CoA, the co-factor for this intracellular modification. nih.gov This PTM has been observed at numerous sites on histones. nih.gov The addition of this chemical group can relax the chromatin structure, thereby promoting gene transcription. nih.gov This epigenetic modification represents a distinct mechanism through which these compounds can exert biological effects, potentially influencing host cellular processes. nih.gov
Ligand-Protein Binding Dynamics and Energetics
The interaction of any ligand with its protein target is a dynamic process governed by a delicate balance of energetic contributions. For 1-Methyl-2-isonicotinoylhydrazine, both the isonicotinoylhydrazine core and the appended methyl group play crucial roles in defining its binding affinity and specificity. The study of these interactions often involves a combination of experimental techniques and computational simulations to provide a comprehensive picture of the binding event at a molecular level.
Methodologies such as mass spectrometry (MS) and its associated techniques have become pivotal in studying noncovalent protein-ligand complexes. nih.gov Techniques like hydrogen-deuterium exchange monitored with MS (HDX-MS) can reveal conformational changes in a protein upon ligand binding. nih.gov Computational approaches, particularly molecular dynamics (MD) simulations, offer powerful insights into the unbinding process of a ligand, which is the reverse of binding, and can help identify the most probable binding pathway. semanticscholar.org These simulations can calculate the potential of mean force (PMF), which elucidates the energy barriers along a specific binding or unbinding trajectory. semanticscholar.org
The addition of a methyl group, such as in this compound, can significantly influence binding energetics. A comprehensive analysis of over 2000 cases has shown that adding a methyl group can lead to a tenfold or greater boost in biological activity in about 8% of instances. nih.govnih.gov This enhancement is often attributed to several factors:
Hydrophobic Interactions: A methyl group can fit into a perfectly sized, hydrophobic pocket in a protein's binding site, displacing water molecules and leading to a favorable entropic and enthalpic change. nih.gov The greatest improvements in binding affinity often arise when this burial of the methyl group is coupled with a conformational gain. nih.gov
Conformational Energetics: Methyl substitutions, particularly on an aryl ring, can induce a more favorable conformational state in the ligand for binding. nih.govnih.gov By altering the rotational barrier of bonds, a methyl group can pre-organize the ligand into a conformation that more closely matches the bound state, thus reducing the entropic penalty of binding. For instance, the presence of a methyl group can alter the energy required to twist a molecule from its minimum energy conformation to the one required for binding, potentially providing a benefit of around 1 kcal/mol. nih.gov
The change in the free energy of binding (ΔΔG) upon the addition of a methyl group can be estimated using computational methods like Monte Carlo/Free Energy Perturbation (MC/FEP) calculations. nih.gov These calculations provide a theoretical basis for understanding the experimental observations of increased or decreased binding affinity. nih.gov
Table 1: Potential Energetic Contributions of the Methyl Group in this compound Binding
| Interaction Type | Description | Estimated Energetic Contribution |
| Hydrophobic Effect | Favorable interaction from the displacement of water molecules upon the methyl group entering a nonpolar protein cavity. | Favorable (ΔG < 0) |
| Conformational Pre-organization | The methyl group restricts bond rotation, favoring a bioactive conformation and reducing the entropic cost of binding. | Favorable (ΔG < 0) |
| Van der Waals Forces | Close-range attractive forces between the methyl group and atoms in the protein's binding pocket. | Favorable (ΔH < 0) |
| Steric Hindrance | A negative interaction if the methyl group clashes with the protein, leading to an unfavorable binding energy. | Unfavorable (ΔG > 0) |
Molecular dynamics simulations can further dissect the binding process, highlighting key amino acid residues that form significant interactions with the ligand. researchgate.net These studies reveal that both active-site and non-active-site residues can play a crucial role in the binding event. semanticscholar.org The stability of the ligand-protein complex over the simulation time, as measured by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can indicate strong and stable interactions. researchgate.net
Iron Chelation Mechanisms and Biological Implications
A primary biological interaction of isonicotinoylhydrazine derivatives is their ability to chelate iron. nih.govnih.gov Iron is essential for numerous physiological processes, but its excess can be toxic, catalyzing the formation of reactive oxygen species (ROS) through Fenton chemistry. nih.gov Iron chelators are molecules that bind tightly to iron, preventing it from participating in such harmful reactions and facilitating its excretion from the body. nih.gov
The isonicotinoylhydrazine scaffold is a key component of several potent iron chelators. nih.govnih.gov The chelation mechanism of aroylhydrazone compounds, such as those in the isonicotinoylhydrazine family, typically involves the N,N,O-donor system. nih.gov This system forms a stable complex with Fe(III), effectively sequestering it. Studies on analogs like the methyl pyrazinylketone isonicotinoyl hydrazone (HMPIH) series have shown that these compounds exhibit high efficacy in mobilizing iron from cells. nih.gov
The key features of the iron chelation mechanism for these derivatives include:
Formation of Stable Complexes: The chelator binds to iron in a specific stoichiometry, forming a stable coordination complex. This prevents the iron from participating in redox cycling.
Redox Inactivity: A crucial feature of effective iron chelators is that their iron complexes are redox-inactive. nih.gov For the HMPIH series, the iron complexes were shown to prevent the oxidation of ascorbate (B8700270) and the hydroxylation of benzoate, demonstrating their ability to suppress the generation of reactive oxygen species. nih.gov
Mobilization from Iron Stores: Compounds like pyridoxal isonicotinoyl hydrazone (PIH) have been shown to chelate iron from both parenchymal and reticuloendothelial iron stores in vivo. nih.gov
Excretion Pathway: The resulting iron-chelator complex must be efficiently excreted from the body. Unlike some other chelators that promote both urinary and fecal iron excretion, PIH-induced iron excretion is almost entirely limited to the gut. nih.gov
The biological implication of this iron chelation is significant in conditions of iron overload. nih.govnih.gov By forming redox-inactive complexes, these chelators can mitigate oxidative stress. nih.gov The design of these molecules can be fine-tuned; for instance, the incorporation of electron-withdrawing groups is an important feature in designing N,N,O-aroylhydrazones as potential therapeutic agents for iron overload diseases. nih.gov
Table 2: Properties of Isonicotinoylhydrazine-based Iron Chelators
| Property | Description | Biological Implication | Reference |
| Chelation Site | Utilizes an N,N,O-donor system for coordination. | Forms stable complexes with iron, primarily Fe(III). | nih.gov |
| Redox Activity of Complex | The resulting iron complex is redox-inactive. | Prevents the generation of harmful reactive oxygen species. | nih.gov |
| Iron Source | Capable of mobilizing iron from cellular stores (parenchymal and reticuloendothelial). | Effective at reducing total body iron burden. | nih.gov |
| Excretion Route | The iron complex is primarily excreted via the gastrointestinal tract. | Defines the pathway of iron removal from the body. | nih.gov |
The ability of this compound to act as an iron chelator would be predicated on these same principles, with the isonicotinoylhydrazine moiety providing the iron-binding functionality.
Structure Activity Relationship Sar Studies of Isonicotinoylhydrazine Derivatives
Influence of Substituents on Biological Potency
The biological potency of isonicotinoylhydrazine derivatives is highly sensitive to the nature, position, and number of substituents attached to their core structure. The hydrazide moiety (-CONHNH₂) is generally considered essential for activity, while modifications elsewhere can dramatically enhance or diminish the compound's effect nih.gov.
Research into a series of isoniazid-based hydrazones has shown that substituents on the aromatic ring are critical factors for biological activity, including anticancer and antibacterial effects mdpi.comnih.gov. For instance, in studies evaluating cytotoxicity against human cancer cell lines, the presence of hydroxyl groups on the benzene (B151609) ring was found to play a significant role, particularly when located in the ortho-position nih.gov. Disubstituted derivatives, especially those with hydroxy, methoxy, chloro, and nitro groups, often display the best results nih.gov.
The influence of substituents is also evident in their antimycobacterial activity. Studies on 1,3,4-oxadiazole-hydrazone hybrids revealed that the nature of the aromatic ring linked through the hydrazone moiety significantly affects potency. Derivatives with a 5-phenyl substituted oxadiazole ring showed more promising antimycobacterial activity compared to those with a 5-(pyridine-4-yl)-1,3,4-oxadiazole moiety unica.it.
The following table summarizes the minimum inhibitory concentration (MIC) of various synthesized isonicotinoylhydrazine derivatives against different bacterial strains, illustrating the impact of substituents on antibacterial potency.
| Compound Code | Substituent Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli |
| NH3 | Not Specified | 60 ± 1.5% inhibition at 200 µg/mL | 53 ± 0.7% inhibition at 200 µg/mL | 65 ± 0.3% inhibition at 200 µg/mL |
Data sourced from a study on novel hydrazone derivatives of isonicotinic hydrazide mdpi.com. Note: The original data was presented as percent inhibition.
Another study on 1,3,4-oxadiazole-hydrazone hybrids provided specific MIC values against M. tuberculosis, highlighting how different aromatic aldehydes condensed with the hydrazide affect activity.
| Compound Code | Aromatic Substituent (Ar) | MIC (µg/mL) vs. M. tuberculosis H37Ra |
| 1a-g | Based on 5-(pyridin-4-yl) | >32-64 |
| 1h | Phenyl | 8 |
| 1i | 4-chlorophenyl | 8 |
| 1j | 2,4-dichlorophenyl | 8 |
| 1l | 4-fluorophenyl | 8 |
| 1m | 4-nitrophenyl | 8 |
This table illustrates that the 5-phenyl substituted oxadiazole subseries (1h-n) exhibited significantly better antimycobacterial activity than the 5-(pyridine-4-yl) subseries (1a-g) unica.it.
Impact of Structural Modifications on Target Affinity and Selectivity
SAR studies have consistently shown that the hydrazide moiety is crucial and that its modification typically abolishes antitubercular activity, indicating its importance for target interaction nih.gov. Similarly, the pyridine (B92270) ring is considered optimal; replacing it with other heterocycles or even moving the nitrogen atom to the 2- or 3-position can obliterate activity nih.gov. However, some substitutions on the pyridine ring are tolerated. For example, a 2-methyl substitution on the pyridine ring results in a compound (2-methyl-INH) with antimycobacterial activity comparable to the parent isoniazid (B1672263), suggesting this modification does not negatively affect target affinity nih.gov.
In the context of other targets, such as cysteine proteases like cathepsin S, structural modifications have been systematically explored. By merging and derivatizing P1, P2, and P3 substituents, researchers can gain insights into how these changes affect binding affinity and selectivity nih.gov. For instance, creating hydrazone derivatives can serve as a method to reversibly "mask" a potent aldehyde warhead. This modification can lead to a drop in affinity, which is desirable for a prodrug approach, with the active aldehyde being released under specific conditions (e.g., the acidic environment of lysosomes) nih.gov. This demonstrates how structural changes can be engineered to control target engagement both spatially and temporally.
Rational Design Principles for Enhanced Efficacy
The rational design of isonicotinoylhydrazine derivatives leverages insights from SAR studies and advanced computational techniques to create new compounds with enhanced efficacy, improved target selectivity, and better pharmacological profiles. Key principles in this design process include bioisosteric replacement, scaffold hopping, and the application of computational chemistry.
One primary strategy involves modifying the parent isoniazid structure to overcome resistance mechanisms or improve activity. This includes forming N-Schiff bases, N-Mannich bases, or metal complexes, which have been shown to be effective in increasing biological activity researchgate.net. For example, combining the functionalities of isoniazid with a thiazole ring can merge the advantages of both classes of compounds, leading to activity against multidrug-resistant tuberculosis (MDR-TB) strains researchgate.net.
Computational tools are central to modern rational drug design.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate chemical structure with biological activity. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing researchgate.net.
Molecular Docking: This technique simulates the interaction between a potential drug molecule and its biological target, such as the InhA enzyme for anti-tubercular agents unica.itresearchgate.net. Docking studies can predict the binding conformation and affinity, providing insights into how a designed molecule might interact with the active site. For instance, docking studies of 1,3,4-oxadiazole-hydrazone hybrids into the InhA pocket helped confirm their potential mechanism of action unica.it.
Another important design principle involves modulating the physicochemical properties of the molecule to achieve a desired effect. In the design of iron chelators based on an aroylhydrazone scaffold, researchers found that incorporating electron-withdrawing groups was a critical feature. This led to the formation of redox-inactive iron complexes, which prevents the generation of harmful reactive oxygen species, a key consideration for designing safer and more effective drugs for iron overload diseases nih.gov.
Coordination Chemistry of 1 Methyl 2 Isonicotinoylhydrazine and Its Derivatives
Synthesis of Metal Complexes with Transition Metals
The synthesis of transition metal complexes with 1-Methyl-2-isonicotinoylhydrazine and, more commonly, its Schiff base derivatives, is typically achieved through straightforward and established chemical reactions. journalajocs.comscirp.org The primary method involves the condensation reaction of isonicotinoylhydrazide (isoniazid) with various aldehydes or ketones to first form a hydrazone ligand. scirp.orgamazonaws.com This ligand is then reacted with a metal salt, usually in a specific molar ratio, to yield the desired complex.
Commonly employed methods include refluxing a methanolic or ethanolic solution of the ligand with a solution of the transition metal salt (e.g., acetates, nitrates, or chlorides of Cu(II), Ni(II), Co(II), Zn(II), etc.). journalajocs.comnih.govscispace.com The reaction mixture is typically heated and stirred for several hours, during which the metal complex precipitates out of the solution. scispace.com The resulting solid product is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. scirp.org For instance, a Cobalt(II) complex was synthesized by mixing the N'-(pyridine-4-carboxaldehyde)isonicotinoylhydrazone ligand and the metal salt in a 2:1 mole ratio in methanol. scirp.org Similarly, complexes of Cu(II), Ni(II), and Co(II) with the Schiff base N-(2-methoxybenzylidene)isonicotinohydrazone were prepared using a conventional condensation approach. journalajocs.com
Elucidation of Ligand Coordination Modes
The derivatives of this compound, particularly isonicotinoylhydrazones, are versatile ligands capable of coordinating with metal ions in several modes. scirp.orgresearchgate.net The specific coordination is dependent on factors such as the functional groups present on the aldehyde or ketone precursor, the reaction conditions (like pH), and the nature of the metal ion itself.
These ligands can act as:
Monodentate Ligands: In some cases, the ligand coordinates to the metal center through only one donor atom. This is less common but has been observed, for example, where coordination occurs only through the azomethine nitrogen. scispace.com
Bidentate Ligands: This is a very common coordination mode. The ligand typically binds to the metal ion using two donor sites. The most frequently reported bidentate coordination involves the carbonyl oxygen (or the enolic oxygen after tautomerization) and the azomethine nitrogen atom (>C=N). journalajocs.comamazonaws.com This chelation forms a stable five- or six-membered ring with the metal ion.
Tridentate Ligands: When the aldehyde or ketone portion of the hydrazone contains an additional donor group (like a hydroxyl group in salicylaldehyde), the ligand can act in a tridentate fashion. For example, the Schiff base isonicotinic acid (2-hydroxybenzylidene)hydrazide has been shown to act as a monobasic tridentate ligand, coordinating through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. researchgate.netnih.gov
In most of these coordination scenarios, the pyridine (B92270) nitrogen of the isonicotinoyl moiety does not participate in the coordination. scispace.com However, some structures show coordination involving the pyridine nitrogen as well, leading to more complex polymeric or polynuclear structures. scirp.org
Spectroscopic Characterization of Metal Complexes
The formation and structure of metal complexes of this compound derivatives are extensively studied using various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for determining the ligand's coordination sites. Key observations include:
A shift (usually to a lower frequency) or disappearance of the ν(N-H) band upon complexation, indicating deprotonation. nih.gov
A significant shift in the ν(C=O) (amide I) band to a lower wavenumber, suggesting coordination through the carbonyl oxygen. journalajocs.comamazonaws.com
The appearance of a new band for ν(C-O) at a lower frequency than ν(C=O) indicates tautomerization to the enol form and coordination through the enolic oxygen. nih.gov
A shift in the ν(C=N) (azomethine) band, confirming the involvement of the azomethine nitrogen in chelation. amazonaws.comnih.gov
The appearance of new, non-ligand bands in the far-IR region, which are assigned to ν(M-O) and ν(M-N) vibrations, provides direct evidence of complex formation. ekb.eg
Electronic (UV-Vis) Spectroscopy: UV-Vis spectra provide information about the geometry of the complexes. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, which are often shifted upon coordination. scispace.com Additionally, d-d transition bands appear in the visible region for transition metal complexes, and their position and intensity help in assigning the geometry, such as octahedral, tetrahedral, or square planar. researchgate.netuobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H and ¹³C NMR spectroscopy is used. scirp.orgnih.gov The disappearance of the N-H proton signal in ¹H NMR spectra confirms deprotonation and coordination. nih.gov Shifts in the signals of protons and carbons near the coordination sites (e.g., the azomethine -CH=N- group) also provide strong evidence of complexation. scirp.orgnih.gov
Mass Spectrometry: This technique helps confirm the stoichiometry of the complexes by identifying the molecular ion peak corresponding to the proposed formula. tandfonline.comresearchgate.net
| Technique | Key Observation | Interpretation |
| FT-IR | Shift of ν(C=O) and ν(C=N) bands | Coordination via carbonyl oxygen and azomethine nitrogen. journalajocs.comamazonaws.com |
| Appearance of ν(M-O) and ν(M-N) bands | Direct evidence of metal-ligand bond formation. | |
| UV-Vis | Appearance of d-d transition bands | Suggests the geometry of the complex (e.g., octahedral, tetrahedral). researchgate.netuobaghdad.edu.iq |
| Shift in ligand-centered π→π* and n→π* bands | Confirmation of ligand coordination to the metal ion. scispace.com | |
| ¹H NMR | Disappearance of the labile -NH proton signal | Deprotonation and involvement in bonding. nih.gov |
| Shift in azomethine proton signal | Confirmation of coordination through the azomethine nitrogen. scirp.org |
Assessment of Biological Activities of Metal Complexes
A significant driver for the synthesis of these metal complexes is the potential for enhanced biological activity compared to the free ligands.
Antimicrobial Activity of Metal Complexes
Numerous studies have demonstrated that metal complexes of isonicotinoylhydrazones possess significant antimicrobial properties. journalajrb.com Chelation can enhance the lipophilic nature of the molecule, facilitating its passage through the lipid layer of the microorganism's cell membrane. nih.govresearchgate.net
Antibacterial Activity: Complexes of Cu(II), Ni(II), Co(II), and Zn(II) are frequently tested against various Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govtandfonline.comresearchgate.net In many instances, the metal complexes show greater zones of inhibition or lower minimum inhibitory concentration (MIC) values than the parent hydrazone ligand. journalajocs.comresearchgate.net For example, Cu(II), Fe(III), Co(II), and Mn(II) complexes of isoniazid (B1672263) were found to be more effective against several strains of Mycobacterium tuberculosis than the parent drug itself. nih.govresearchgate.net
Antifungal Activity: The antifungal potential of these complexes has also been evaluated against fungal strains like Candida albicans and Aspergillus niger. nih.govtandfonline.comnih.gov The results often indicate moderate to good antifungal activity, which is superior to that of the uncomplexed ligand. sciensage.info For instance, certain Co(II) and Cu(II) complexes of a substituted isonicotinohydrazide were effective in inhibiting fungal growth where the parent ligand was not. sciensage.info
| Metal Complex | Tested Organism(s) | Activity Trend |
| Cu(II), Ni(II), Co(II) Complexes | E. coli, S. aureus | Enhanced activity compared to the free ligand. journalajocs.comtandfonline.com |
| Fe(III), Cu(II), Co(II), Mn(II) Complexes | Mycobacterium tuberculosis | More susceptible than the parent isoniazid drug. nih.govresearchgate.net |
| Zn(II) Complexes | Candida albicans, Aspergillus niger | Higher antifungal activity than standard drugs in some cases. nih.gov |
Antitumor Properties of Metal Complexes
The antiproliferative effects of metal complexes derived from isonicotinoylhydrazones have been investigated against various human cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS). frontiersin.org
Studies have shown that complexes of metals like copper, cobalt, nickel, and mercury exhibit cytotoxicity against cell lines such as human lung (A549), liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. frontiersin.orgresearchgate.net A pincer-type isonicotinohydrazone-Hg(II) complex was found to be cytotoxic to cancer cells, induce apoptosis, and suppress cell migration in A549 cells. researchgate.net Similarly, complexes of N-isonicotinoyl-N'-o-hydroxythiobenzhydrazide with Co(II), Ni(II), Cu(II), and Zn(II) were observed to inhibit the in vitro growth of tumors. nih.govnih.gov Research indicates that the chelation of the metal ion to the hydrazone ligand often results in a significant increase in anticancer activity compared to the ligand alone. frontiersin.org
Theoretical Studies on Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings and provide deeper insight into the metal-ligand interactions in these complexes. nih.govnih.gov
These theoretical studies are employed to:
Optimize Molecular Geometry: DFT calculations can predict the three-dimensional structure of the complexes, including bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. nih.govtandfonline.com
Analyze Electronic Structure: The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer interactions within the molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity and has been correlated with enhanced biological activity. nih.govtandfonline.com
Predict Spectroscopic Properties: Theoretical calculations can simulate IR and NMR spectra, aiding in the assignment of experimental spectral bands. nih.gov
Elucidate Reaction Mechanisms: By modeling the potential energy surface, theoretical studies can shed light on the stability of different isomers and the pathways of chemical reactions. For example, calculations have been used to determine the most stable conformation of the ligand upon coordination. znaturforsch.com
These computational approaches provide a powerful tool for rational drug design, allowing for the prediction of the properties of new complexes before their synthesis and helping to explain the structural and electronic basis for their observed biological activities. nih.govnih.gov
Advanced Research Methodologies and Future Directions
Application of Omics Technologies in Mechanistic Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the understanding of drug mechanisms and their effects on biological systems. nih.gov While specific omics studies on 1-Methyl-2-isonicotinoylhydrazine are not extensively documented, the application of these technologies to its parent compound, isoniazid (B1672263) (INH), provides a roadmap for future investigations.
Metabolomic analyses of human urine have successfully identified numerous known and novel metabolites of INH, offering insights into its biotransformation and potential toxicity pathways. nih.gov Such strategies could be employed to profile the metabolic fate of this compound, identifying its unique metabolites and how they differ from those of INH. This would be crucial in understanding its efficacy and potential for adverse effects.
Furthermore, transcriptomic and proteomic studies on Mycobacterium tuberculosis have revealed changes in gene and protein expression in response to INH treatment. These studies have been instrumental in elucidating the drug's mechanism of action and the pathogen's response. mdpi.com Similar omics-based approaches could be applied to strains of M. tuberculosis treated with this compound to pinpoint its specific molecular targets and unravel its precise mechanism of action, particularly in resistant strains.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Application in this compound Research |
| Metabolomics | Profiling of metabolites in biological fluids to understand its metabolic pathway and potential for toxicity. nih.gov |
| Transcriptomics | Analysis of gene expression changes in target organisms (e.g., M. tuberculosis) upon exposure to the compound to identify its mechanism of action. |
| Proteomics | Identification of protein expression changes to determine the compound's molecular targets and cellular response. |
| Pharmacogenomics | Investigation of genetic variations in host enzymes that may influence the metabolism and efficacy of the compound. mdpi.com |
Development of Novel Analytical Techniques for Compound Detection
The development of sensitive and specific analytical methods is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. For isoniazid and its metabolites, a variety of analytical techniques have been established, with high-performance liquid chromatography (HPLC) being a prominent method. researchgate.net
While specific methods for this compound are not widely published, the existing methodologies for INH provide a strong foundation. For instance, a patent from 1954 describes the preparation of 1-isonicotinyl-2,2-disubstituted hydrazines, indicating early interest in such derivatives. google.com More recently, studies have focused on developing robust analytical methods for INH and its derivatives in various biological matrices.
Future research should focus on developing and validating specific and sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound in biological samples. This would enable detailed pharmacokinetic and pharmacodynamic studies, which are essential for its potential clinical development.
Strategies for Overcoming Resistance Mechanisms (Preclinical)
A significant driver for the development of isoniazid derivatives is the emergence of drug-resistant strains of M. tuberculosis. nih.gov Resistance to INH is often associated with mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the prodrug INH. nih.gov
Derivatization of isoniazid, including methylation, represents a key strategy to bypass these resistance mechanisms. A study investigating a series of isonicotinoyl hydrazones and hydrazides demonstrated that certain derivatives exhibit activity against INH-resistant strains of M. tuberculosis. nih.gov Specifically, some isonicotinoyl hydrazones were found to be more active than INH against a katG-resistant strain, suggesting that these derivatives may have a different mechanism of activation or action. nih.gov
One study synthesized ten isoniazid derivatives and found that isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide was active against an isoniazid-resistant strain. nih.gov This highlights the potential of methylated derivatives to combat resistance. Preclinical studies should continue to explore the efficacy of this compound against a broader panel of drug-resistant mycobacterial strains to fully characterize its potential in this arena.
Integration of In Silico and Experimental Approaches for Compound Design
The integration of computational (in silico) and experimental methods has become a cornerstone of modern drug discovery and development. researchgate.netnih.govnih.govmdpi.com Molecular docking and other computational tools allow for the prediction of binding affinities and interactions between a ligand and its target protein, guiding the rational design of new compounds. iajpr.com
For isonicotinoylhydrazine derivatives, in silico modeling has been used to predict their interaction with mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA), a key target of isoniazid. mdpi.com These studies can help in understanding the structure-activity relationships and in designing derivatives with improved inhibitory activity.
Future research on this compound should leverage this integrated approach. In silico modeling can be used to predict its binding to various mycobacterial targets, and these predictions can then be validated through experimental assays. This iterative cycle of computational design, chemical synthesis, and biological evaluation can accelerate the optimization of this compound as a potential therapeutic agent.
Table 2: In Silico and Experimental Workflow for Compound Design
| Step | Description |
| In Silico Target Identification | Predicting potential biological targets for this compound using computational methods. |
| Molecular Docking | Simulating the binding of the compound to the identified targets to predict binding affinity and mode. iajpr.com |
| Chemical Synthesis | Synthesizing this compound and its analogs based on in silico predictions. nih.gov |
| In Vitro Biological Evaluation | Testing the synthesized compounds against the target organisms or enzymes to validate the in silico predictions. nih.gov |
| Structure-Activity Relationship (SAR) Analysis | Analyzing the relationship between the chemical structure of the derivatives and their biological activity to guide further optimization. |
Exploration of New Therapeutic Avenues for Isonicotinoylhydrazine Derivatives
While the primary focus of isonicotinoylhydrazine derivatives has been on their antimycobacterial activity, there is growing interest in exploring their therapeutic potential in other areas. researchgate.net The structural modifications made to the isoniazid scaffold can lead to compounds with novel biological activities.
For instance, some isonicotinoylhydrazine derivatives have been investigated for their activity against non-tubercular mycobacteria, such as Mycobacterium avium complex. nih.gov The increased lipophilicity of certain derivatives can enhance their penetration into these mycobacteria, which are often intrinsically resistant to more hydrophilic drugs like isoniazid.
Furthermore, the isonicotinoylhydrazine scaffold has been explored for other therapeutic applications, including as anticancer and anti-inflammatory agents. The diverse biological activities of these derivatives suggest that this compound could also possess therapeutic potential beyond tuberculosis. Future preclinical studies should screen this compound against a wide range of biological targets and disease models to uncover any novel therapeutic avenues.
Q & A
How can researchers determine the acid dissociation constants (pKa) of 1-Methyl-2-isonicotinoylhydrazine, and what implications do these values have for its reactivity?
Basic Research Question
Methodological Answer:
The pKa values of this compound can be determined using pH titration at a controlled ionic strength (e.g., 1.0 M NaNO₃) and validated via ultraviolet (UV) absorption spectroscopy. For example, Nagano et al. (1963) reported pKa values of 2.46, 4.04, and 10.96 for this compound, corresponding to protonation/deprotonation at the pyridine nitrogen, hydrazine nitrogen, and secondary amine groups, respectively . These values are critical for predicting its solubility, stability, and coordination behavior in aqueous solutions. UV spectral shifts at varying pH levels confirm protonation states, aiding in structural assignments.
How do discrepancies in metal complex formation constants arise between polarographic and pH titration methods?
Advanced Research Question
Methodological Answer:
Contradictions in formation constants (e.g., Cd(II) complexes) may stem from methodological differences. Polarography measures redox potentials (E₁/₂) and diffusion currents (id) under non-equilibrium conditions, while pH titration relies on equilibrium constants. Tamura and Nagano (1963) observed discrepancies in K₃′ values for Cd(II)-isonicotinoylhydrazine complexes due to kinetic vs. thermodynamic stability considerations . To resolve such contradictions, cross-validate data using complementary techniques like UV-vis spectroscopy or computational modeling (DFT).
What spectroscopic techniques are most reliable for characterizing the structure of this compound metal complexes?
Basic Research Question
Methodological Answer:
Infrared (IR) spectroscopy is essential for identifying functional groups. Key bands include:
- Amide I (C=O stretch) : 1650–1680 cm⁻¹
- Pyridine ring vibrations : 1590–1610 cm⁻¹
- NH deformation : 1520–1550 cm⁻¹
Nagano et al. (1964) confirmed assignments using N-deuterated derivatives and hydrochlorides to distinguish NH/NH₂ vibrations . UV-vis spectroscopy further correlates protonation states with electronic transitions (e.g., π→π* in the pyridine ring) .
How can researchers address contradictions in cytotoxic activity data for metal complexes of this compound?
Advanced Research Question
Methodological Answer:
Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may arise from differences in metal ion redox activity, ligand geometry, or cellular uptake. For example, Abdel-Rhman et al. (2019) observed lower cytotoxicity in Cu(II) complexes compared to free ligands, attributed to reduced membrane permeability . To resolve contradictions:
- Standardize assay conditions (cell type, exposure time, concentration range).
- Use computational docking to predict binding affinities to biological targets (e.g., DNA or enzymes).
What are the key considerations for synthesizing this compound derivatives with high purity?
Basic Research Question
Methodological Answer:
Critical steps include:
Hydrazide formation : React isonicotinoyl chloride with methylhydrazine in anhydrous THF under nitrogen.
Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors.
Characterization : Validate purity via melting point analysis, elemental analysis, and HPLC (≥95% purity).
Hosny et al. (2020) emphasize using microwave-assisted synthesis to improve yield (35–44%) for hydrazide derivatives .
How can density functional theory (DFT) models enhance the study of this compound interactions?
Advanced Research Question
Methodological Answer:
DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps), binding energies, and reaction pathways. For example:
- Optimize ligand and metal complex geometries using B3LYP/6-31G(d,p).
- Calculate Mulliken charges to identify nucleophilic/electrophilic sites.
Hosny et al. (2020) used DFT to correlate experimental UV-vis spectra with theoretical transitions, validating charge-transfer mechanisms in metal complexes .
What protocols ensure reproducibility in synthesizing and characterizing novel derivatives?
Basic Research Question
Methodological Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) :
- Document reaction conditions (solvent, temperature, catalyst) in detail.
- Provide NMR (¹H/¹³C), IR, and mass spectrometry data for ≥95% pure compounds.
- Deposit raw data (e.g., crystallographic files) in open-access repositories.
How do pH-dependent structural changes in this compound affect its metal-binding behavior?
Advanced Research Question
Methodological Answer:
At low pH (≤2.5), the pyridine nitrogen is protonated, limiting coordination. Near neutral pH (4–7), deprotonated hydrazine nitrogens act as chelating sites. Nagano et al. (1963) demonstrated pH-dependent Cd(II) complex stoichiometry (1:1 to 1:3 ligand:metal ratios) via polarography . Use speciation diagrams to map dominant species across pH ranges.
What are the stability challenges for this compound under varying storage conditions?
Basic Research Question
Methodological Answer:
The compound is hygroscopic and light-sensitive. Stability protocols include:
- Storage in amber vials under inert gas (N₂/Ar).
- Temperature control (–20°C for long-term storage).
- Periodic purity checks via TLC or HPLC. Degradation products (e.g., hydrazine derivatives) can be identified via GC-MS .
How can researchers integrate experimental and computational data to validate mechanistic hypotheses?
Advanced Research Question
Methodological Answer:
Combine spectroscopic data (IR, UV-vis) with molecular dynamics simulations or docking studies. For example:
- Correlate experimental SOD-like activity with computed redox potentials.
- Validate hydrogen-bonding interactions in crystal structures using Hirshfeld surface analysis.
Hosny et al. (2020) successfully linked DFT-predicted bond lengths to experimental X-ray diffraction data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
